2-Acetylbenzene-1-sulfonamide
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Overview
Description
2-Acetylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of both acetyl and sulfonamide functional groups attached to a benzene ring. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and polymer industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylbenzene-1-sulfonamide typically involves the reaction of acetylbenzene with sulfonamide under specific conditions. One common method is the oxidative coupling of thiols and amines, which provides a streamlined and environmentally friendly approach . Another method involves the use of organometallic reagents, sulfur dioxide surrogates, and nitrogen-based nucleophiles .
Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often employs large-scale oxidative coupling reactions. These methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed: The major products formed from these reactions include sulfonic acids, reduced sulfonamides, and various substituted benzene derivatives .
Scientific Research Applications
2-Acetylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive antagonists of p-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism underlies its antibacterial properties.
Comparison with Similar Compounds
Sulfenamides: Used in the synthesis of various organosulfur compounds and as vulcanization accelerators.
Sulfinamides: Employed as chiral auxiliaries and ligands in transition-metal catalysis.
Sulfonimidates: Utilized as intermediates in the synthesis of sulfonimidamides and sulfoximines.
Uniqueness: 2-Acetylbenzene-1-sulfonamide is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. Its combination of acetyl and sulfonamide groups makes it a versatile compound in both synthetic and applied chemistry .
Properties
Molecular Formula |
C8H9NO3S |
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Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-acetylbenzenesulfonamide |
InChI |
InChI=1S/C8H9NO3S/c1-6(10)7-4-2-3-5-8(7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) |
InChI Key |
FWNAJBHKFGDWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
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